1-(2-Chloro-ethylsulfanyl)-1,1,2,2, 2-pentafluoro-ethane
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Overview
Description
1-(2-Chloro-ethylsulfanyl)-1,1,2,2,2-pentafluoro-ethane is an organofluorine compound characterized by the presence of both chlorine and sulfur atoms attached to a pentafluoroethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-ethylsulfanyl)-1,1,2,2,2-pentafluoro-ethane typically involves the reaction of pentafluoroethane with a chlorinated sulfur compound under controlled conditions. One common method involves the use of 2-chloroethanethiol as a starting material, which reacts with pentafluoroethane in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-ethylsulfanyl)-1,1,2,2,2-pentafluoro-ethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of ethylsulfanyl-pentafluoroethane.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium methoxide or ammonia in polar solvents like methanol or water.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in the removal of the chlorine atom.
Scientific Research Applications
1-(2-Chloro-ethylsulfanyl)-1,1,2,2,2-pentafluoro-ethane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 1-(2-Chloro-ethylsulfanyl)-1,1,2,2,2-pentafluoro-ethane exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
1-(2-Chloro-ethylsulfanyl)-1,1,2,2-tetrafluoro-ethane: Lacks one fluorine atom compared to the pentafluoro derivative.
1-(2-Chloro-ethylsulfanyl)-1,1,2,2,2-hexafluoro-ethane: Contains an additional fluorine atom.
1-(2-Bromo-ethylsulfanyl)-1,1,2,2,2-pentafluoro-ethane: Substitutes chlorine with bromine.
Uniqueness: 1-(2-Chloro-ethylsulfanyl)-1,1,2,2,2-pentafluoro-ethane is unique due to its specific combination of chlorine, sulfur, and multiple fluorine atoms. This combination imparts distinct chemical properties, such as high electronegativity and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-chloroethylsulfanyl)-1,1,2,2,2-pentafluoroethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF5S/c5-1-2-11-4(9,10)3(6,7)8/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRINVHXQUWQRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)SC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601023237 |
Source
|
Record name | 1-[(2-Chloroethyl)sulfanyl]-1,1,2,2,2-pentafluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601023237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
679-75-4 |
Source
|
Record name | 1-[(2-Chloroethyl)sulfanyl]-1,1,2,2,2-pentafluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601023237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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